![molecular formula C19H17N3O4 B3013890 4-((3-(3-甲氧基苯基)-1,2,4-恶二唑-5-基)甲基)-2-甲基-2H-苯并[b][1,4]恶杂环-3(4H)-酮 CAS No. 1105198-24-0](/img/structure/B3013890.png)

4-((3-(3-甲氧基苯基)-1,2,4-恶二唑-5-基)甲基)-2-甲基-2H-苯并[b][1,4]恶杂环-3(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4H-1,2-benzoxazine derivatives, which are closely related to the compound , has been explored through a new general method. This method involves treating methyl 2-nitro-3-phenylpropionate with trifluoromethanesulfonic acid, yielding 3-methoxycarbonyl-4H-1,2-benzoxazine with good efficiency. This approach is also applicable to the synthesis of 4H-1,2-benzoxazine rings with various electron-withdrawing substituents on the benzene ring, suggesting potential pathways for synthesizing the compound of interest .

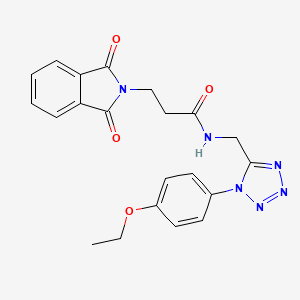

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,2,4-oxadiazole derivatives, has been characterized using spectroscopic methods like 1H NMR, IR, and Mass spectroscopy. These methods have confirmed the proposed structures of these derivatives, which share a similar oxadiazole moiety with the compound under analysis . Additionally, the coplanarity of the benzene and oxadiazole rings has been noted in a related compound, which may be relevant to the structural analysis of the target compound .

Chemical Reactions Analysis

The 4H-1,2-benzoxazine derivatives synthesized can be used as precursors for functionalized o-quinone methides and multisubstituted phenols, indicating that the compound may also undergo similar chemical transformations . Furthermore, the synthesis of benzohydrazide derivatives involves cyclization steps that could be analogous to reactions the target compound might undergo .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound "4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one" are not directly reported, the properties of structurally related compounds can provide insights. For instance, the presence of a methoxy group and the oxadiazole ring in similar compounds has been associated with significant biological activity, such as anticancer properties and anticonvulsant activity . The extended aromatic system in these compounds may also influence their physical properties, such as solubility and crystallinity .

科学研究应用

合成和结构表征

- 该化合物已在专注于新型 1,2,4-三唑衍生物的合成和抗菌活性的研究中进行了探索,展示了更广泛的化学家族在开发具有潜在抗菌特性的化合物中的相关性 (Bektaş 等人,2010 年)。

- 另一项研究深入研究了新型 1-[5-(4-甲氧基苯基)-[1,3,4]恶二唑-2-基]-哌嗪衍生物的晶体结构研究、Hirshfeld 表面分析和 DFT 计算,强调了结构分析在理解此类化合物的化学和物理性质中的重要性 (Kumara 等人,2017 年)。

潜在应用

- 对含有 1,3,4-噻二唑酰胺基团的新型 1,2,4-恶二唑衍生物的研究评估了它们的杀线虫活性,证明了该化合物与开发新型农用化学品相关 (Liu 等人,2022 年)。

- 一项关于苯并咪唑在硫酸中对低碳钢的缓蚀性能的研究提供了该化合物作为缓蚀剂的潜力的见解,表明其在材料科学和工程中的适用性 (Ammal 等人,2018 年)。

- 探索了含有 1,3,4-恶二唑荧光团的新型中间相的介晶行为和光致发光性质,表明该化合物在开发具有特定光学特性的新型材料中的重要性 (Han 等人,2010 年)。

未来方向

While specific future directions for this compound are not available, similar compounds have been studied for their potential as neuroprotective and anti-neuroinflammatory agents . This suggests that the compound could be studied in the context of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

作用机制

Target of Action

Related benzoxazinones have been found to interact with enzymes such as chymotrypsin .

Mode of Action

Similar benzoxazinones have been reported to inactivate chymotrypsin . The inactivation is stoichiometric and proceeds with specific rate constants .

Result of Action

Related benzoxazinones have been reported to inactivate chymotrypsin, which could potentially affect proteolytic processes .

属性

IUPAC Name |

4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-12-19(23)22(15-8-3-4-9-16(15)25-12)11-17-20-18(21-26-17)13-6-5-7-14(10-13)24-2/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRHBKHNASQAFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B3013811.png)

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)

![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)

![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B3013821.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)